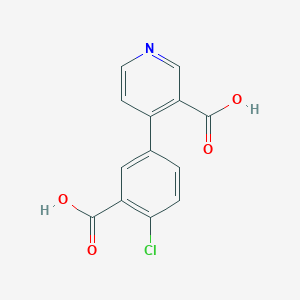
2-(2-Chloro-4-ethoxyphenyl)-4-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-4-ethoxyphenyl)-4-hydroxypyridine (95%) is an organic compound containing four carbon atoms, two chlorine atoms, two ethoxy groups, and one hydroxyl group. It is a member of the pyridine family and is commonly used in research applications for its unique properties. This compound is used in a variety of scientific applications, such as in the synthesis of pharmaceuticals, in biochemical and physiological research, and in laboratory experiments.
科学的研究の応用
2-(2-Chloro-4-ethoxyphenyl)-4-hydroxypyridine (95%) has a variety of scientific research applications. It is commonly used in the synthesis of pharmaceuticals, as it is a key intermediate in the synthesis of numerous drugs. In addition, this compound is also used in biochemical and physiological research, as it has been shown to be active in the inhibition of certain enzymes. Furthermore, it is also used in laboratory experiments, such as in the synthesis of other organic compounds.
作用機序
2-(2-Chloro-4-ethoxyphenyl)-4-hydroxypyridine (95%) is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). This inhibition of COX-2 is thought to be due to the compound's ability to bind to the active site of the enzyme, thus preventing the enzyme from catalyzing its reaction. In addition, this compound has also been shown to interact with a number of other enzymes, including proteasome, phospholipase A2, and lysosomal enzymes.
Biochemical and Physiological Effects
2-(2-Chloro-4-ethoxyphenyl)-4-hydroxypyridine (95%) has been shown to have a number of biochemical and physiological effects. It has been shown to be an inhibitor of certain enzymes, as discussed above, and it has also been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties. In addition, this compound has also been shown to have a protective effect against oxidative stress and to reduce the levels of certain pro-inflammatory cytokines.
実験室実験の利点と制限
2-(2-Chloro-4-ethoxyphenyl)-4-hydroxypyridine (95%) has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its high purity, which makes it ideal for use in a variety of research applications. In addition, this compound is relatively inexpensive and is easily accessible. However, there are some limitations associated with this compound, such as its instability in aqueous solutions and its potential toxicity.
将来の方向性
There are a number of potential future directions for the use of 2-(2-Chloro-4-ethoxyphenyl)-4-hydroxypyridine (95%). One potential direction is the use of this compound in the development of new drugs and pharmaceuticals. This compound could be used as a key intermediate in the synthesis of new drugs, or it could be used as a starting material for the synthesis of other organic compounds. In addition, this compound could also be used in the development of new biochemical and physiological research, as its inhibition of certain enzymes could be further explored. Finally, this compound could also be used in the development of new laboratory experiments, as it could be used as a starting material for the synthesis of other organic compounds.
合成法
2-(2-Chloro-4-ethoxyphenyl)-4-hydroxypyridine (95%) can be synthesized using a variety of methods. One common method involves the reaction of 2-chloro-4-ethoxyphenol with an aqueous solution of sodium hydroxide and sodium nitrite. This reaction produces a precipitate of 2-(2-Chloro-4-ethoxyphenyl)-4-hydroxypyridine (95%) which can then be isolated and purified. Other methods for the synthesis of this compound involve the use of a palladium-catalyzed reaction, a reaction with thionyl chloride, or a reaction with trifluoroacetic anhydride.
特性
IUPAC Name |
2-(2-chloro-4-ethoxyphenyl)-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-2-17-10-3-4-11(12(14)8-10)13-7-9(16)5-6-15-13/h3-8H,2H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEHRMCKKJVGHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=O)C=CN2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692733 |
Source


|
| Record name | 2-(2-Chloro-4-ethoxyphenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-ethoxyphenyl)-4-hydroxypyridine | |
CAS RN |
1261939-33-6 |
Source


|
| Record name | 2-(2-Chloro-4-ethoxyphenyl)pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![6-Amino-3-[3-(cyclopropylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6415548.png)